molecular formula C24H20N2O4S B2813289 2-(4,5-Dimethylthiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632317-60-3

2-(4,5-Dimethylthiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2813289
M. Wt: 432.49
InChI Key: CLSJSZMKCIYEEX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a pyrrole ring (a five-membered aromatic ring with one nitrogen atom), a chromeno ring (a fused ring system consisting of a benzene ring and a pyran ring), and a dione group (two carbonyl groups). These functional groups suggest that the compound might have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The pyrrole ring could be formed via a Paal-Knorr synthesis or a similar method. The chromeno ring could be formed via a [4+2] cycloaddition (Diels-Alder reaction) or a similar method. The dione group could be introduced via an oxidation reaction .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyrrole and chromeno) would likely contribute to the compound’s stability and could influence its reactivity. The dione group could participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The pyrrole ring is aromatic and thus relatively stable, but it can be made to react under certain conditions. The chromeno ring might participate in electrophilic aromatic substitution reactions or other types of reactions. The dione group is a carbonyl group, which is quite reactive and could undergo a variety of reactions, including nucleophilic addition and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like the dione group) could make the compound soluble in polar solvents. The compound’s melting point, boiling point, and other physical properties would depend on the strength of the intermolecular forces between its molecules .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs, demonstrating a method for producing a wide range of derivatives. This synthesis route suggests potential for chemical diversification and exploration of biological activity (R. Vydzhak & S. Y. Panchishyn, 2010).

  • Research on five-membered 2,3-dioxoheterocycles, which includes the study of cycloaddition reactions, providing insights into the crystal and molecular structure of these compounds. This highlights the importance of such compounds in understanding molecular interactions and structural properties (P. Silaichev et al., 2012).

  • A study on rapid synthetic approaches to libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, indicating the potential for creating a broad range of substances that could be tested for various biological activities. This demonstrates the versatility of such compounds in drug discovery and development (R. Vydzhak et al., 2021).

Biological Applications and Properties

  • Exploration of antioxidant properties in pyrazolopyridine derivatives, suggesting that similar compounds might possess significant antioxidant activities, which could be valuable in developing treatments for oxidative stress-related diseases (M. Gouda, 2012).

  • The study of the effects of dihydropyrrol and maleimide derivatives on liver and colon states in normal and carcinogenesis-induced rats. Though not directly related, this indicates the potential for related compounds to exhibit biological activity worth exploring for therapeutic applications (H. Kuznietsova et al., 2013).

Future Directions

The compound could be of interest for further study, given its complex structure and the potential for interesting chemical and biological properties. Future research could explore its synthesis, reactivity, biological activity, and other properties .

properties

IUPAC Name

2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c1-12-5-10-18-17(11-12)21(27)19-20(15-6-8-16(29-4)9-7-15)26(23(28)22(19)30-18)24-25-13(2)14(3)31-24/h5-11,20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSJSZMKCIYEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C)C)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5-Dimethylthiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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